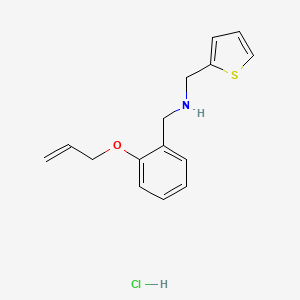![molecular formula C24H28ClNO3 B4155988 2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4155988.png)
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride
概要
説明
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group attached to a benzyl moiety, which is further connected to a dimethoxyphenyl group through an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl chloride with sodium benzyloxide to form the benzyloxybenzyl intermediate.
Coupling with Dimethoxyphenyl Ethanamine: The benzyloxybenzyl intermediate is then coupled with 2-(3,4-dimethoxyphenyl)ethanamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups results in the formation of primary amines.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with various receptors, enzymes, and proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
N-Benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler structure with fewer functional groups, leading to distinct biological activities.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of both benzyloxy and dimethoxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3.ClH/c1-26-23-13-12-19(16-24(23)27-2)14-15-25-17-21-10-6-7-11-22(21)28-18-20-8-4-3-5-9-20;/h3-13,16,25H,14-15,17-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHGLXNYMNNJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2OCC3=CC=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155906.png)
![N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155913.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4155922.png)
![N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155935.png)
amine hydrochloride](/img/structure/B4155942.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155944.png)
![N-(tert-butyl)-2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155949.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4155955.png)

![1-[(3-Bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B4155973.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B4155981.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4155994.png)
![2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B4156002.png)
![4-[(3-ethoxypropylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B4156014.png)
